4,5-Dichloro-2,2-difluoro-1,3-dioxolane

Description

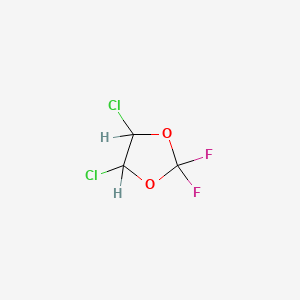

Structure

2D Structure

3D Structure

Properties

CAS No. |

60010-42-6 |

|---|---|

Molecular Formula |

C3H2Cl2F2O2 |

Molecular Weight |

178.95 g/mol |

IUPAC Name |

4,5-dichloro-2,2-difluoro-1,3-dioxolane |

InChI |

InChI=1S/C3H2Cl2F2O2/c4-1-2(5)9-3(6,7)8-1/h1-2H |

InChI Key |

YTHONYYQHMOSPD-UHFFFAOYSA-N |

SMILES |

C1(C(OC(O1)(F)F)Cl)Cl |

Canonical SMILES |

C1(C(OC(O1)(F)F)Cl)Cl |

Synonyms |

dioxychlorane |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to 4,5-Dichloro-2,2-difluoro-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2,2-difluoro-1,3-dioxolane is a halogenated heterocyclic organic compound. The incorporation of chlorine and fluorine atoms into the 1,3-dioxolane ring imparts unique physicochemical properties that make it a subject of interest in synthetic chemistry and potentially in the design of novel therapeutic agents. The high degree of halogenation can influence molecular stability, lipophilicity, and reactivity, which are critical parameters in the development of new chemical entities. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in the field of drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 60010-42-6 | [1] |

| Molecular Formula | C₃H₂Cl₂F₂O₂ | [1] |

| Molecular Weight | 178.95 g/mol | [1] |

| Appearance | Colorless, clear liquid | [2] |

| Boiling Point | 85-86 °C (atmospheric distillation) / 121.9 °C at 760 mmHg | [2] |

| Density | 1.82 g/cm³ | [2] |

| Refractive Index | 1.352 | [2] |

| Flash Point | 27.5 °C | [2] |

| LogP | 3.5783 | [2] |

| Polar Surface Area (PSA) | 18.46 Ų | [2] |

| IUPAC Name | This compound | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the fluorination of a chlorinated dioxolane precursor. The following is a detailed experimental protocol adapted from patent literature.[4]

Synthesis of 2,2-Difluoro-4,5-dichloro-1,3-dioxolane

This synthesis involves a two-step process starting from ethylene carbonate.

Step 1: Synthesis of 4,5-Dichloro-1,3-dioxolan-2-one

-

Apparatus: A 500 mL, 3-neck round-bottom flask equipped with a nitrogen purge line, magnetic stirrer, thermometer, and a reflux condenser leading to a trap and drying tower.

-

Reagents:

-

Ethylene carbonate: 88 g

-

Sulfuryl chloride: 297 g

-

Azobisisobutyronitrile (AIBN): 1.0 g

-

-

Procedure:

-

Charge the flask with ethylene carbonate, sulfuryl chloride, and AIBN.

-

Purge the assembly with nitrogen.

-

Irradiate the stirred mixture with a Hanovia mercury vapor lamp at a temperature of 34-47°C for the first 3 hours.

-

Over the next 7 hours, increase the temperature from 51°C to 103°C.

-

After cooling to room temperature, evacuate the flask using a water aspirator to remove residual HCl.

-

Flash-distill the contents at a pressure of approximately 266 Pa and a pot temperature of up to 150°C to collect the crude 4,5-dichloro-1,3-dioxolan-2-one.

-

Step 2: Synthesis of 2,2-Difluoro-4,5-dichloro-1,3-dioxolane

-

Apparatus: A 300 mL "Hastelloy" C shaker tube.

-

Reagents:

-

Crude 4,5-dichloro-1,3-dioxolan-2-one: 136.2 g

-

Hydrogen fluoride (HF): 16.2 g

-

Sulfur tetrafluoride (SF₄): 194.4 g

-

-

Procedure:

-

Charge the shaker tube with 4,5-dichloro-1,3-dioxolan-2-one, HF, and SF₄.

-

Heat the tube to 150°C and agitate for 300 hours.

-

After cooling and venting, the product, 2,2-difluoro-4,5-dichloro-1,3-dioxolane, can be isolated and purified by distillation.

-

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the halogen atoms on the dioxolane ring. The chlorine atoms at the C4 and C5 positions are susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atoms at the C2 position can influence the reactivity of the rest of the molecule.

The compound is expected to react with strong nucleophiles such as amines, alkoxides, and thiolates, leading to the displacement of one or both chlorine atoms. The reaction conditions, including the nature of the nucleophile, solvent, and temperature, will determine the outcome of the substitution.

Spectroscopic Data (Predictive)

Disclaimer: The following spectroscopic data are predicted based on the known chemical shifts and fragmentation patterns of similar halogenated organic compounds and have not been experimentally verified for this compound.

NMR Spectroscopy

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | 6.0 - 6.5 | d | J(H-F) ≈ 2-5 | -CHCl- |

| ¹³C | 110 - 120 | t | J(C-F) ≈ 280-300 | -CF₂- |

| 80 - 90 | d | J(C-F) ≈ 20-30 | -CHCl- | |

| ¹⁹F | -80 to -100 | t | J(F-H) ≈ 2-5 | -CF₂- |

Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of halogen atoms and other fragments.

| m/z | Predicted Fragment |

| 178/180/182 | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl) |

| 143/145 | [M - Cl]⁺ |

| 114 | [M - 2Cl]⁺ |

| 79/81 | [CHClF]⁺ |

| 66 | [CF₂O]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Predicted Vibration |

| 2950-3050 | C-H stretch |

| 1100-1300 | C-F stretch |

| 1000-1150 | C-O stretch (dioxolane ring) |

| 700-850 | C-Cl stretch |

Potential Applications in Drug Development

While there is no direct evidence of this compound being used in drug development, the broader class of halogenated dioxolanes has shown promising biological activities.

Antimicrobial Activity

Halogenated compounds are known to possess antimicrobial properties.[5] The presence of chlorine and fluorine in the dioxolane structure could confer antibacterial and antifungal activities. The proposed mechanism of action for some halogenated compounds involves the disruption of cellular membranes or the inhibition of essential enzymes in microbial pathogens.[2]

Enzyme Inhibition

Certain imidazole-dioxolane derivatives have been identified as selective inhibitors of heme oxygenase (HO) isoforms.[6][7] Heme oxygenase is involved in the degradation of heme and has been implicated in various physiological and pathological processes, including inflammation, apoptosis, and cell proliferation. The dioxolane moiety in these inhibitors plays a crucial role in their binding to the enzyme's active site.

Given this precedent, it is plausible that this compound or its derivatives could be investigated as potential enzyme inhibitors. The halogen atoms could enhance binding affinity and selectivity for specific enzyme targets.

Hypothetical Signaling Pathway and Mechanism of Action

Based on the known activity of related compounds, a hypothetical mechanism of action for this compound in a biological system could involve the inhibition of a key enzyme, such as a bacterial dehalogenase or a mammalian signaling enzyme. Halogenated compounds can act as suicide substrates or competitive inhibitors for dehalogenases, leading to microbial cell death.[2][8]

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[9] It causes skin and serious eye irritation and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of fire, thermal decomposition can generate toxic gases such as carbon oxides, hydrogen chloride, and hydrogen fluoride.[9]

Conclusion

This compound is a halogenated organic compound with distinct chemical and physical properties. While its direct application in drug development is not yet established, its structural features and the known biological activities of related dioxolane derivatives suggest it may be a valuable scaffold for the design of novel therapeutic agents, particularly as enzyme inhibitors or antimicrobial compounds. Further research is warranted to explore its reactivity, biological activity, and potential as a lead compound in drug discovery programs.

References

- 1. This compound | 60010-42-6 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane | C5Cl2F8O2 | CID 162919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CA1203808A - 4,5-dichloro-1,3-dioxolane derivatives - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. Selectivity of imidazole-dioxolane compounds for in vitro inhibition of microsomal haem oxygenase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imidazole-dioxolane compounds as isozyme-selective heme oxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of halogenated metabolites by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

Physicochemical Characteristics of Halogenated 1,3-Dioxolanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 4,5-Dichloro-2,2-difluoro-1,3-dioxolane and its closely related fluorinated and chlorinated analogs. Due to the limited availability of specific experimental data for this compound, this document presents information on structurally similar compounds to provide a comparative context for researchers. The unique properties imparted by fluorine and chlorine atoms in these heterocyclic systems make them of significant interest in medicinal chemistry, agrochemicals, and materials science.[1]

Physicochemical Properties

The incorporation of halogen atoms into the dioxolane ring significantly influences its physical and chemical properties.[1] The following tables summarize the available quantitative data for this compound and its analogs.

Table 1: Core Physicochemical Data of this compound and Related Compounds

| Property | 4,5-dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane | 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane | 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane |

| CAS Number | 60644-92-0[2] | 87075-01-2[3] | Not Available |

| Molecular Formula | C5Cl2F8O2[2][4] | C3Cl4F2O2[3] | C5H2F8O2[5] |

| Molecular Weight | 314.94 g/mol [4] | Not Available | 246.05 g/mol [5] |

| Boiling Point | 121.9 °C at 760 mmHg[6] | Not Available | Not Available |

| Density | 1.82 g/cm³[6] | Not Available | Not Available |

| Vapor Pressure | 17.1 mmHg at 25°C[6] | Not Available | Not Available |

| Refractive Index | 1.352[6] | Not Available | Not Available |

| Flash Point | 27.5 °C[6] | Not Available | Not Available |

Experimental Protocols

The determination of the physicochemical properties of halogenated organic compounds requires precise and validated experimental methodologies.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid sample.[7]

-

Sample Preparation: A small amount of the liquid (less than 0.5 mL) is placed in a small test tube (Durham tube).[7] A capillary tube, sealed at one end, is placed open-end down into the liquid.[7]

-

Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[7]

-

Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.[7] Heating is continued until a steady stream of bubbles is observed.

-

Boiling Point Reading: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Density Measurement of Liquids (Gravimetric Method)

The density of a liquid can be determined by accurately measuring its mass and volume.[8][9][10]

-

Mass Measurement: An empty, clean, and dry graduated cylinder or pycnometer is weighed on an analytical balance.[10]

-

Volume Measurement: A known volume of the liquid is added to the graduated cylinder or pycnometer. The volume is read from the bottom of the meniscus.[10]

-

Mass of Liquid: The graduated cylinder or pycnometer containing the liquid is reweighed. The mass of the liquid is the difference between this mass and the mass of the empty container.[10]

-

Density Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[9][11] Temperature should be recorded as it influences density.[8]

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a common technique used to determine the purity of volatile organic compounds.[12][13][14]

-

Sample Preparation: A small, precise volume of the sample is diluted in a suitable solvent if necessary.

-

Instrumentation: A gas chromatograph equipped with an appropriate column (e.g., capillary column) and a detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) is used.[12][14]

-

Injection: A microliter volume of the prepared sample is injected into the heated injection port of the GC.[15]

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium, nitrogen) through the column.[15] The components of the sample separate based on their boiling points and interactions with the column's stationary phase.

-

Detection and Analysis: As each component elutes from the column, it is detected, and a peak is generated on a chromatogram. The area of each peak is proportional to the concentration of that component. Purity is determined by the ratio of the main peak area to the total area of all peaks.[15]

Visualizations

The following diagrams illustrate a typical experimental workflow for physicochemical characterization and a logical diagram for a synthesis reaction.

Caption: Workflow for Physicochemical Characterization.

Caption: Logical Diagram of a Synthesis Reaction.

References

- 1. This compound | 60010-42-6 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 4. 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane | C5Cl2F8O2 | CID 162919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane | C5H2F8O2 | CID 9856261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DIOXOLANE418|lookchem [lookchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uoanbar.edu.iq [uoanbar.edu.iq]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. homesciencetools.com [homesciencetools.com]

- 12. dem.ri.gov [dem.ri.gov]

- 13. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - TR [thermofisher.com]

- 14. mdpi.com [mdpi.com]

- 15. aqmd.gov [aqmd.gov]

An In-depth Technical Guide to 4,5-Dichloro-2,2-difluoro-1,3-dioxolane (CAS: 60644-92-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2,2-difluoro-1,3-dioxolane, with the CAS number 60644-92-0, is a halogenated heterocyclic organic compound. Its structure, featuring a five-membered dioxolane ring substituted with chlorine and fluorine atoms, as well as two trifluoromethyl groups, imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry. Specifically, it serves as a precursor in the synthesis of various fluorinated molecules.[1][2] The incorporation of fluorine can significantly alter the biological and chemical properties of molecules, a strategy often employed in the development of pharmaceuticals and advanced materials.[3] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety information for this compound.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[2] Its highly fluorinated structure contributes to its chemical stability.[2] The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅Cl₂F₈O₂ | [2][4][5][6][7] |

| Molecular Weight | 314.95 g/mol | [2][5][7] |

| Density | 1.587 - 1.82 g/cm³ | [2][6] |

| Boiling Point | 85 - 86 °C (Atmospheric) / 121.9 °C at 760 mmHg | [1][2][6] |

| Flash Point | 27.5 °C / 88 - 90 °C | [2][6][8] |

| Refractive Index | 1.352 | [2][6] |

| Vapor Pressure | 17.1 mmHg at 25°C | [6] |

| LogP | 3.5783 - 3.9 | [2][6][7] |

| Polar Surface Area | 18.46 Ų | [2][6][7] |

| Purity | Typically ≥95% | [8] |

Synthesis

This compound can be synthesized through the fluorination of a tetrachlorinated precursor.[2][9] The following section details a representative experimental protocol for its synthesis.

Experimental Protocol: Synthesis via Fluorination

This protocol is based on the fluorination of 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane.

Materials:

-

2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane

-

Hydrogen fluoride (HF) or other suitable fluorinating agents like hydrogen trifluoride triethylamine salt.[6]

-

Reaction vessel suitable for handling corrosive reagents.

-

Acetonitrile (if using hydrogen trifluoride triethylamine salt).[6]

-

Apparatus for fractional distillation.

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge the starting material, 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane.

-

Fluorination:

-

Method A (Using Hydrogen Fluoride): Cool the reaction vessel to approximately -50°C. Carefully introduce a molar equivalent of hydrogen fluoride.[2] Agitate the reaction mixture at 70°C for 5 hours.[2]

-

Method B (Using Hydrogen Trifluoride Triethylamine Salt): In a solvent such as acetonitrile, react the starting material with hydrogen trifluoride triethylamine salt at 100°C for 8 hours.[6]

-

-

Work-up: After the reaction is complete, cool the mixture and carefully vent any excess pressure. The product mixture is then processed to isolate the crude product.

-

Purification: The desired product, this compound, is separated from the main product (2,2-bis(trifluoromethyl)-4,4,5-trichloro-5-fluoro-1,3-dioxolane) and any unreacted starting material by fractional distillation.[2] The boiling point for collection is approximately 85-86°C at atmospheric pressure.[1][2]

Synthesis Workflow Diagram

Caption: A simplified workflow for the synthesis of this compound.

Applications in Research and Development

The primary application of this compound is as a chemical intermediate in organic synthesis.[1][2] Its utility stems from its potential to be converted into other valuable fluorinated compounds. For instance, it can be a precursor for the synthesis of novel fluorodioxoles, which are monomers used in the preparation of specialty homopolymers and copolymers with applications in materials science, such as corrosion-resistant seals and gaskets.[1]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[10][11]

Hazard Summary:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[10]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[10]

-

Flammability: Flammable liquid and vapor.[7]

Recommended Handling Procedures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10]

-

Store in a tightly closed container in a dry, well-ventilated area, away from heat, sparks, and open flames.[10] Recommended storage temperature is 2-8°C.[10]

-

In case of fire, use dry powder or other media suitable for the surrounding fire.[10] Thermal decomposition can generate hazardous products such as carbon oxides, hydrogen chloride, and hydrogen fluoride.[10]

-

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[10]

Conclusion

This compound is a specialized fluorinated compound with a defined set of physical and chemical properties. Its primary role as a synthetic intermediate, particularly for the creation of fluorinated polymers, makes it a compound of interest for researchers in materials science and synthetic chemistry. Proper understanding of its synthesis, properties, and safe handling procedures is crucial for its effective and safe utilization in a laboratory setting.

References

- 1. CA1203808A - 4,5-dichloro-1,3-dioxolane derivatives - Google Patents [patents.google.com]

- 2. 2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane (60644-92-0) for sale [vulcanchem.com]

- 3. This compound | 60010-42-6 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. DIOXOLANE418|lookchem [lookchem.com]

- 7. 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane | C5Cl2F8O2 | CID 162919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. AB313916 | CAS 60644-92-0 – abcr Gute Chemie [abcr.com]

- 9. WO1991003472A2 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes - Google Patents [patents.google.com]

- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

An In-depth Technical Guide on the Structure and Bonding of 4,5-Dichloro-2,2-difluoro-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific structural and bonding parameters for 4,5-dichloro-2,2-difluoro-1,3-dioxolane (CAS 60010-42-6) is limited. This guide provides a comprehensive overview based on established principles of organic chemistry, data for structurally related compounds, and generalized experimental protocols.

Executive Summary

This compound is a halogenated heterocyclic organic compound. The presence of both chlorine and fluorine atoms on the saturated five-membered dioxolane ring suggests a molecule with unique stereochemical and electronic properties. This document outlines the predicted structure, bonding characteristics, and plausible synthetic and analytical methodologies for this compound. While specific experimental data is scarce, this guide serves as a foundational resource for researchers interested in the study and application of this and similar halogenated dioxolanes.

Molecular Structure and Properties

The fundamental structure of this compound consists of a central 1,3-dioxolane ring. This five-membered ring contains two oxygen atoms at positions 1 and 3, and three carbon atoms. The carbon at the 2-position is geminally substituted with two fluorine atoms, while the carbons at the 4- and 5-positions are each substituted with a chlorine atom. Due to the presence of two stereocenters at the C4 and C5 positions, the molecule can exist as different stereoisomers (cis and trans).

Physicochemical Properties

Basic physicochemical data for this compound is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 60010-42-6 | [1] |

| Molecular Formula | C₃H₂Cl₂F₂O₂ | [2] |

| Molecular Weight | 178.95 g/mol | [2] |

| Appearance | White powder | [3] |

Predicted Bonding and Conformation

The 1,3-dioxolane ring is not planar and typically adopts an "envelope" or "twisted" conformation to minimize steric strain and torsional strain. The substituents (chlorine and fluorine atoms) will influence the preferred conformation. The high electronegativity of the fluorine and chlorine atoms will induce significant bond polarity, particularly in the C-F and C-Cl bonds. The gem-difluoro group at the C2 position is expected to have a notable effect on the ring's conformation and the reactivity of the molecule.

Due to the lack of experimental crystallographic or spectroscopic data, precise bond lengths and angles are not available. However, they can be estimated based on data from similar halogenated organic molecules.

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthesis could involve the direct halogenation of a suitable dioxolane precursor. For instance, the chlorination and fluorination of 2,2-difluoro-1,3-dioxolane could yield the target compound. The diagram below illustrates a generalized synthetic logic.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on general procedures for the halogenation of similar compounds and should be adapted and optimized with appropriate laboratory safety measures.

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet (e.g., nitrogen or argon).

-

Reactant Charging: The starting material, 2,2-difluoro-1,3-dioxolane, is dissolved in a suitable inert solvent (e.g., carbon tetrachloride).

-

Initiation: A radical initiator (e.g., azobisisobutyronitrile - AIBN) is added to the flask.

-

Halogenation: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), is added dropwise to the reaction mixture at a controlled temperature. The reaction may be initiated or promoted by UV irradiation.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then washed with an aqueous solution (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The final product is purified by fractional distillation or column chromatography to isolate this compound.

Characterization Workflow

The structural confirmation of the synthesized this compound would involve a combination of spectroscopic and analytical techniques.

Expected Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show signals for the two protons at the C4 and C5 positions. The chemical shift and multiplicity of these signals would depend on the stereochemistry (cis/trans) of the chlorine atoms.

-

¹³C NMR: The spectrum should show three distinct carbon signals corresponding to C2, C4, and C5. The chemical shifts would be influenced by the attached halogens.

-

¹⁹F NMR: A signal corresponding to the two fluorine atoms at the C2 position would be observed. Coupling with other nuclei might provide further structural information.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H, C-O, C-F, and C-Cl bonds. The fingerprint region would be complex due to the various vibrational modes of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern could provide additional structural information. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) would be a key feature in the mass spectrum.

Conclusion

This compound represents an interesting, yet understudied, member of the halogenated heterocyclic family. While a detailed experimental characterization is not available in the current literature, this guide provides a solid framework for its potential synthesis, characterization, and structural analysis based on established chemical principles. Further research, including computational modeling and detailed spectroscopic and crystallographic studies, would be invaluable to fully elucidate the structure-property relationships of this compound and to explore its potential applications in various fields of chemical science.

References

Technical Guide: Perfluorinated Acyl Chlorides

An in-depth technical guide on the identification and properties of perfluorinated acid chlorides is provided below, with a focus on a representative compound due to the lack of specific information available for C5Cl2F8O2.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound with the molecular formula C5Cl2F8O2 could not be unambiguously identified with a corresponding IUPAC name and structure from publicly available chemical databases. The InChIKey associated with this formula in some databases, PQTSJAIWJYMBOX-UHFFFAOYSA-N, does not resolve to a specific, well-documented chemical entity. A plausible structure matching the molecular formula is Octafluoroglutaryl Dichloride . However, detailed experimental and technical data for this specific compound are scarce.

Therefore, this guide will focus on a closely related and well-characterized perfluorinated acyl chloride, Perfluoro(2-methyl-3-oxahexanoyl) chloride , to provide relevant technical information and context for researchers working with this class of compounds.

IUPAC Name and Chemical Identity

-

IUPAC Name: 2,2,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butanoyl chloride

-

Synonyms: Perfluoro(2-methyl-3-oxahexanoyl) chloride

-

Molecular Formula: C6ClF11O2

-

CAS Number: 72848-57-8

Physicochemical Properties

The following table summarizes the key physicochemical properties of Perfluoro(2-methyl-3-oxahexanoyl) chloride.

| Property | Value |

| Molecular Weight | 350.5 g/mol |

| Boiling Point | 81.6 °C |

| Melting Point | -43.8 °C |

| Density | Not available |

| Flash Point | 2 °C (35.6 °F) |

Safety and Handling

Perfluorinated acyl chlorides are reactive compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | Precautionary Statement |

| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| EUH014: Reacts violently with water. | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Experimental Protocols: Synthesis

The synthesis of perfluorinated acyl chlorides often involves the reaction of the corresponding carboxylic acid with a chlorinating agent. A general experimental protocol is described below.

Objective: To synthesize a perfluoroacyl chloride from the corresponding perfluorocarboxylic acid.

Materials:

-

Perfluorocarboxylic acid

-

Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Inert gas (e.g., Nitrogen, Argon)

-

Glassware (round-bottom flask, condenser, dropping funnel, distillation apparatus)

Procedure:

-

Under an inert atmosphere, dissolve the perfluorocarboxylic acid in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add an excess of the chlorinating agent (e.g., 1.5-2 equivalents of thionyl chloride) to the solution via a dropping funnel.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch and appearance of the acyl chloride C=O stretch is recommended).

-

After cooling to room temperature, carefully remove the excess chlorinating agent and solvent by distillation.

-

Purify the resulting perfluoroacyl chloride by fractional distillation under reduced pressure.

Caption: General workflow for the synthesis of a perfluoroacyl chloride.

Role in Drug Development

Perfluorinated compounds, including acyl chlorides, are of interest to the pharmaceutical industry due to the unique properties conferred by fluorine atoms.

Signaling Pathway Implication (Hypothetical):

While there are no specific signaling pathways directly attributed to Perfluoro(2-methyl-3-oxahexanoyl) chloride, the introduction of perfluoroalkyl chains into drug candidates can modulate their interaction with biological targets. For instance, the high lipophilicity of the perfluoroalkyl group can enhance membrane permeability, potentially leading to increased intracellular drug concentrations and improved efficacy. This can be particularly relevant for drugs targeting intracellular receptors or enzymes.

Caption: Hypothetical pathway illustrating the influence of perfluoroalkylation on drug action.

Logical Relationship in Drug Design:

The decision to incorporate a perfluoroalkyl moiety into a drug candidate is often driven by a logical progression aimed at improving its pharmacokinetic and pharmacodynamic properties.

Caption: Logical workflow for the use of perfluoroalkylation in drug design.

In-Depth Technical Guide to the Theoretical Studies of Fluorinated Dioxolane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies conducted on fluorinated dioxolane derivatives. The strategic incorporation of fluorine into the dioxolane scaffold has been a subject of significant interest in medicinal chemistry and materials science, owing to the profound effects of fluorination on molecular conformation, electronic properties, metabolic stability, and binding affinity. This document delves into the computational methodologies employed to understand these effects, presents key quantitative data from various studies, and visualizes fundamental concepts through signaling pathways and experimental workflows.

Introduction: The Impact of Fluorination on Dioxolane Derivatives

The 1,3-dioxolane ring is a prevalent structural motif in a wide array of biologically active compounds and functional materials. The introduction of fluorine atoms can dramatically alter the physicochemical properties of these molecules. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can lead to significant changes in:

-

Conformational Preferences: Fluorine substitution can influence the puckering of the dioxolane ring and the rotational barriers of substituents, a phenomenon driven by stereoelectronic effects such as hyperconjugation and electrostatic interactions.

-

Electronic Properties: The electron-withdrawing nature of fluorine can modulate the polarity, dipole moment, and reactivity of the molecule.

-

Metabolic Stability: The C-F bond is exceptionally strong and less susceptible to metabolic degradation, which can enhance the pharmacokinetic profile of drug candidates.

-

Binding Affinity: Fluorine can participate in non-covalent interactions, including hydrogen bonds and halogen bonds, potentially improving the binding affinity of a ligand to its biological target.

Theoretical and computational chemistry provides an indispensable toolkit for systematically investigating these effects at the molecular level, offering insights that can guide the rational design of novel fluorinated dioxolane derivatives.

Computational Methodologies

A variety of computational methods have been employed to study fluorinated dioxolane derivatives and related fluorinated heterocycles. The choice of methodology depends on the specific property of interest, the size of the system, and the desired level of accuracy.

Quantum Mechanics (QM)

Quantum mechanical calculations are essential for accurately describing the electronic structure, geometry, and reactivity of fluorinated dioxolanes.

-

Density Functional Theory (DFT): This is the most widely used QM method for studying fluorinated organic molecules. Various functionals, such as B3LYP and M06-2X, are commonly used in conjunction with Pople-style (e.g., 6-311++G(d,p)) or Dunning-style (e.g., aug-cc-pVTZ) basis sets. DFT is employed to calculate a wide range of properties, including:

-

Optimized molecular geometries

-

Vibrational frequencies

-

Relative energies of conformers and isomers

-

Rotational barriers[1]

-

Dipole moments and electrostatic potentials

-

NMR chemical shifts and coupling constants

-

Reaction energies and transition state structures

-

-

Ab Initio Methods: While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for specific properties, often serving as a benchmark for DFT results.

Molecular Mechanics (MM) and Molecular Dynamics (MD)

For larger systems or to study the dynamic behavior of fluorinated dioxolanes, molecular mechanics and molecular dynamics simulations are employed.

-

Force Fields: MM methods rely on parameterized force fields to describe the potential energy of a system. While general force fields exist, specific parameters for fluorinated compounds are often required for accurate simulations.

-

Molecular Dynamics (MD) Simulations: MD simulations are used to study the conformational dynamics of fluorinated dioxolanes in different environments, such as in solution or interacting with a biological target. These simulations can provide insights into solvation effects and the flexibility of the molecule[2].

Solvation Models

The influence of the solvent is a critical factor in the conformational preferences and reactivity of polar molecules like fluorinated dioxolanes.

-

Implicit Solvation Models: The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are commonly used to approximate the effect of the solvent by treating it as a continuous dielectric medium.

-

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation, providing a more detailed picture of solute-solvent interactions, though at a higher computational cost.

Quantitative Data from Theoretical Studies

This section summarizes key quantitative data obtained from theoretical studies on fluorinated dioxolanes and structurally related compounds.

Conformational Analysis and Rotational Barriers

The puckering of the 1,3-dioxolane ring and the rotational barriers of exocyclic groups are significantly influenced by fluorination. Theoretical calculations have been instrumental in quantifying these effects.

| Compound/System | Method | Property | Calculated Value | Reference |

| 5-Methylene-1,3-dioxane-4,6-diones | M06-2X/6-311++G(d,p) | Rotational Barrier (C=C) | 5-17 kcal/mol | [1] |

| 2-Fluoro- and 2-trifluoromethyl-benzaldehydes | Ab initio | Rotational Barrier | Varies with solvent polarity | [3] |

Table 1: Calculated Rotational Barriers in Dioxane Derivatives and Related Compounds.

Electronic Properties

The introduction of fluorine atoms has a profound impact on the electronic properties of the dioxolane ring.

| Compound | Method | Property | Calculated Value | Reference |

| Fluorinated Allopurinol | Hartree-Fock/STO-3G | HOMO-LUMO Gap | Higher stability in fluorinated compounds | [4] |

| Fluorinated Circumanthracene | DFT/B3LYP/cc-pVDZ | Energy Gap (Egap) | Reduced upon fluorination | [5] |

Table 2: Calculated Electronic Properties of Fluorinated Heterocycles.

Experimental Protocols: A Theoretical Perspective

While this guide focuses on theoretical studies, it is crucial to understand the computational "experimental" protocols used to generate the data.

Protocol for Conformational Analysis

A typical computational workflow for the conformational analysis of a fluorinated dioxolane derivative involves the following steps:

-

Initial Structure Generation: Generation of various possible conformers (e.g., different ring puckering and substituent orientations).

-

Geometry Optimization: Optimization of the geometry of each conformer using a selected QM method (e.g., DFT with a suitable functional and basis set).

-

Frequency Calculation: Calculation of vibrational frequencies to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

Energy Calculation: Calculation of the relative energies of the conformers, including zero-point vibrational energy (ZPVE) corrections.

-

Solvent Effects: Inclusion of solvent effects using an implicit or explicit solvation model to obtain more realistic relative energies in solution.

-

Population Analysis: Calculation of the Boltzmann population of each conformer at a given temperature based on their relative free energies.

Protocol for Reaction Mechanism Investigation

To study the mechanism of a reaction involving a fluorinated dioxolane, the following computational steps are typically performed:

-

Reactant and Product Optimization: Geometry optimization of the reactants and products.

-

Transition State (TS) Search: Locating the transition state structure connecting the reactants and products. This is often the most challenging step and may require specialized algorithms.

-

TS Verification: A frequency calculation on the TS structure should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located TS connects the desired reactants and products.

-

Activation Energy Calculation: The activation energy (reaction barrier) is calculated as the energy difference between the transition state and the reactants.

Visualizations of Key Concepts

The following diagrams, generated using the DOT language, illustrate important concepts related to the theoretical study of fluorinated dioxolane derivatives.

Caption: A generalized workflow for the computational study of fluorinated dioxolane derivatives.

Caption: Key stereoelectronic effects of fluorination influencing the conformation of dioxolane derivatives.

Conclusion and Future Outlook

Theoretical studies have provided invaluable insights into the structure, properties, and reactivity of fluorinated dioxolane derivatives. Computational methods allow for a systematic and detailed investigation of the often-subtle effects of fluorination, which can be challenging to deconvolute experimentally. The continued development of more accurate and efficient computational methods, coupled with increasing computational power, will undoubtedly lead to a deeper understanding of these important molecules.

Future research in this area will likely focus on:

-

More complex systems: Moving beyond small model compounds to study the behavior of fluorinated dioxolanes in more realistic biological environments, such as within the active site of an enzyme.

-

Dynamic effects: Employing advanced simulation techniques to study the full conformational landscape and dynamic behavior of these molecules.

-

Machine learning: Utilizing machine learning and artificial intelligence to accelerate the discovery and optimization of fluorinated dioxolane derivatives with desired properties.

This guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in leveraging the power of computational chemistry to advance the field of fluorinated dioxolane derivatives.

References

Unveiling the Chemistry of Chlorinated Fluorodioxolanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic methodologies of chlorinated fluorodioxolanes, a class of compounds with significant potential in various scientific fields. This document provides a comprehensive overview of the core synthesis pathways, detailed experimental protocols, and key quantitative data to support further research and development.

Discovery and Historical Context

The journey into the world of chlorinated fluorodioxolanes begins with the foundational work on 2,2-bis(trifluoromethyl)-1,3-dioxolane. The initial synthesis and subsequent chlorination of this parent compound are detailed in U.S. Patent 2,925,424. This seminal patent describes the photochemical chlorination of 2,2-bis(trifluoromethyl)-1,3-dioxolane, a process that yields a mixture of di-, tri-, and tetrachloro derivatives.

The patented process involved reacting 2,2-bis(trifluoromethyl)-1,3-dioxolane with chlorine under photochemical conditions at 50°C for 2.5 hours. This reaction led to the formation of a mixture of chlorinated products, from which 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane was isolated with a reported yield of 68%.[1] This initial breakthrough opened the door for the exploration of a new class of halogenated heterocyclic compounds.

Further developments in this area have focused on refining synthetic routes and exploring the unique properties of these molecules. One notable advancement is the use of fluorine-chlorine exchange reactions to introduce fluorine atoms into the chlorinated dioxolane ring, allowing for the synthesis of a wider range of fluorinated and chlorinated derivatives.[2]

Core Synthetic Pathways

The synthesis of chlorinated fluorodioxolanes primarily revolves around two key strategies: the direct chlorination of a fluorinated dioxolane precursor and subsequent fluorine-chlorine exchange reactions.

Synthesis of the Parent Dioxolane

The precursor for most chlorinated fluorodioxolanes is 2,2-bis(trifluoromethyl)-1,3-dioxolane. This compound is synthesized via the reaction of hexafluoroacetone with ethylene glycol.

Photochemical Chlorination

As established in the foundational patent, the direct chlorination of 2,2-bis(trifluoromethyl)-1,3-dioxolane is achieved through a photochemical process. This reaction proceeds via a free radical mechanism, leading to the substitution of hydrogen atoms on the dioxolane ring with chlorine atoms. The degree of chlorination can be controlled by adjusting the reaction conditions, such as reaction time and the ratio of reactants.

Caption: Photochemical chlorination of 2,2-bis(trifluoromethyl)-1,3-dioxolane.

Fluorine-Chlorine Exchange

To introduce fluorine atoms into the chlorinated dioxolane ring, fluorine-chlorine exchange reactions are employed. This process typically involves reacting a chlorinated fluorodioxolane with a fluorinating agent, such as hydrogen fluoride (HF), often in the presence of a catalyst like antimony chloride.

Caption: Fluorine-chlorine exchange reaction.

Quantitative Data

The following tables summarize key quantitative data for selected chlorinated and fluorinated dioxolanes.

Table 1: Physical Properties of Key Chlorinated Fluorodioxolanes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,2-Bis(trifluoromethyl)-1,3-dioxolane | 1765-26-0 | C₅H₄F₆O₂ | 210.07 |

| 2,2-Bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane | - | C₅Cl₄F₆O₂ | 347.85 |

| 4,5-dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane | 60644-92-0 | C₅Cl₂F₈O₂ | 314.94 |

Experimental Protocols

This section provides detailed methodologies for the key experiments described in the literature.

Synthesis of 2,2-Bis(trifluoromethyl)-1,3-dioxolane

This protocol is based on the general method for the synthesis of the parent dioxolane.

Materials:

-

Hexafluoroacetone

-

Ethylene glycol

-

Anhydrous ether

-

Concentrated sulfuric acid

Procedure:

-

A mixture of ethylene glycol and anhydrous ether is placed in a reaction vessel equipped with a stirrer, a gas inlet tube, and a cooling bath.

-

Hexafluoroacetone gas is bubbled through the stirred mixture while maintaining the temperature between 0 and 5°C.

-

After the addition of hexafluoroacetone is complete, a catalytic amount of concentrated sulfuric acid is added dropwise.

-

The reaction mixture is stirred for an additional 2 hours at room temperature.

-

The mixture is then washed with a saturated sodium bicarbonate solution and then with water.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

-

The crude product is purified by fractional distillation to yield 2,2-bis(trifluoromethyl)-1,3-dioxolane.

Photochemical Chlorination of 2,2-Bis(trifluoromethyl)-1,3-dioxolane

This protocol is adapted from the description in U.S. Patent 2,925,424.

Materials:

-

2,2-Bis(trifluoromethyl)-1,3-dioxolane

-

Chlorine gas

-

Inert solvent (e.g., carbon tetrachloride)

Apparatus:

-

A reaction vessel equipped with a gas inlet tube, a condenser, a stirrer, and a UV lamp.

Procedure:

-

A solution of 2,2-bis(trifluoromethyl)-1,3-dioxolane in an inert solvent is charged into the reaction vessel.

-

The solution is heated to 50°C and chlorine gas is bubbled through the solution while irradiating with a UV lamp.

-

The reaction is monitored by gas chromatography to follow the formation of chlorinated products.

-

The reaction is continued for 2.5 hours or until the desired degree of chlorination is achieved.

-

After the reaction is complete, the excess chlorine is removed by purging with nitrogen.

-

The solvent is removed by distillation.

-

The resulting mixture of chlorinated dioxolanes is separated and purified by fractional distillation. A 68% yield of 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane can be obtained.[1]

Caption: Experimental workflow for photochemical chlorination.

This technical guide provides a foundational understanding of the discovery, synthesis, and key characteristics of chlorinated fluorodioxolanes. The detailed protocols and compiled data serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, materials science, and drug development, enabling further innovation and application of this unique class of compounds.

References

The Fundamental Reactivity of 4,5-Dichloro-2,2-difluoro-1,3-dioxolane: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloro-2,2-difluoro-1,3-dioxolane is a halogenated heterocyclic compound with potential applications in organic synthesis and materials science. The presence of both chlorine and fluorine atoms on the saturated five-membered ring imparts unique reactivity to the molecule. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including its synthesis, predicted reaction pathways, and proposed experimental protocols. The information presented is curated from existing literature on analogous halogenated compounds and is intended to serve as a foundational resource for researchers exploring the utility of this molecule in various scientific disciplines, including drug development.

Introduction

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by fluorine atoms. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The 1,3-dioxolane scaffold is a common structural motif in organic chemistry, often utilized as a protecting group for carbonyls.[2] The high degree of halogenation in this compound suggests a distinct reactivity profile, making it a potentially valuable, yet under-explored, building block. This guide aims to elucidate the fundamental reactivity of this compound by examining its synthesis and probable reactions, drawing parallels from the behavior of structurally related halogenated heterocycles.

Synthesis of this compound

The synthesis of this compound can be achieved from 4,5-dichloro-1,3-dioxolan-2-one. The process involves the fluorination of the carbonyl group using reagents like sulfur tetrafluoride (SF₄) in the presence of hydrogen fluoride (HF).[3]

Table 1: Synthesis of this compound

| Precursor | Reagents | Temperature | Duration | Product | Notes |

| 4,5-Dichloro-1,3-dioxolan-2-one | SF₄, HF | 150°C | 300 h | 2,2-Difluoro-4,5-dichloro-1,3-dioxolane | The reaction is conducted in a high-pressure shaker tube. The long reaction time and harsh conditions are indicative of the stability of the precursor.[3] |

Experimental Protocol: Synthesis of 2,2-Difluoro-4,5-dichloro-1,3-dioxolane

-

Materials: 4,5-dichloro-1,3-dioxolan-2-one, sulfur tetrafluoride (SF₄), anhydrous hydrogen fluoride (HF), Hastelloy C shaker tube.

-

Procedure:

-

Charge a 300 mL "Hastelloy" C shaker tube with 136.2 g of 4,5-dichloro-1,3-dioxolan-2-one, 16.2 g of HF, and 194.4 g of SF₄.[3]

-

Seal the tube and heat to 150°C.

-

Agitate the reaction mixture for 300 hours.[3]

-

After cooling to room temperature, carefully vent the excess pressure.

-

The crude product can be purified by distillation.

-

Fundamental Reactivity

The reactivity of this compound is expected to be dominated by the presence of the four halogen atoms on the dioxolane ring. The electron-withdrawing nature of these halogens will influence the stability of the ring and the susceptibility of the carbon-halogen bonds to nucleophilic attack.

Nucleophilic Substitution

The chlorine atoms at the C4 and C5 positions are anticipated to be the primary sites for nucleophilic substitution. This is a common reaction pathway for polychlorinated heterocyclic compounds.[4] The reaction likely proceeds via an SN2 mechanism, and the regioselectivity may be influenced by the nature of the nucleophile and the reaction conditions.

Proposed Reaction Pathway:

A nucleophile (Nu⁻) attacks one of the carbon atoms bearing a chlorine atom, leading to the displacement of the chloride ion. Depending on the stoichiometry, mono- or di-substituted products could be formed.

Table 2: Predicted Reactivity with Common Nucleophiles

| Nucleophile | Expected Product(s) | Predicted Reaction Conditions |

| Hydroxide (OH⁻) | Dihydroxy derivative, potential for ring opening | Aqueous base, elevated temperature |

| Alkoxides (RO⁻) | Mono- or di-alkoxy derivatives | Anhydrous alcohol with a base (e.g., NaH) |

| Amines (RNH₂) | Mono- or di-amino derivatives | Aprotic solvent, possibly with a non-nucleophilic base |

| Thiols (RSH) | Mono- or di-thioether derivatives | Base catalyst (e.g., Et₃N) in an aprotic solvent |

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

Materials: this compound, nucleophile (e.g., sodium methoxide, aniline), anhydrous aprotic solvent (e.g., THF, DMF), inert gas atmosphere (e.g., Argon or Nitrogen).

-

Procedure:

-

Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere.

-

Cool the solution to a suitable temperature (e.g., 0°C or -78°C) to control the initial reaction rate.

-

Slowly add a solution of the nucleophile (and base, if required) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for a predetermined time (monitoring by TLC or GC-MS is recommended).

-

Quench the reaction with an appropriate reagent (e.g., water, saturated ammonium chloride solution).

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography, distillation, or recrystallization.

-

Hydrolysis

The dioxolane ring, particularly with electron-withdrawing substituents, is susceptible to hydrolysis under acidic or basic conditions. The hydrolysis of this compound is expected to lead to ring opening and the formation of various degradation products. The kinetics of hydrolysis for chlorinated hydrocarbons can vary significantly based on structure and conditions.[5]

Proposed Hydrolysis Pathway (Acid-Catalyzed):

-

Protonation of one of the ring oxygen atoms.

-

Nucleophilic attack by water, leading to ring opening.

-

Formation of a hemiacetal intermediate.

-

Further reaction to yield glyoxal, hydrochloric acid, and hydrofluoric acid.

Experimental Protocol: Hydrolysis Study

-

Materials: this compound, buffered aqueous solutions (pH 4, 7, 9), co-solvent (e.g., acetonitrile), temperature-controlled water bath, analytical instrumentation (e.g., HPLC, GC-MS, ion chromatography).

-

Procedure:

-

Prepare stock solutions of this compound in the co-solvent.

-

Add a small aliquot of the stock solution to the pre-heated buffered aqueous solutions in sealed vials.

-

At specified time intervals, withdraw samples from the reaction vials.

-

Quench any ongoing reaction (e.g., by neutralization or dilution).

-

Analyze the samples for the disappearance of the parent compound and the appearance of degradation products.

-

Determine the rate constants at different temperatures to calculate the activation energy.

-

Thermal Decomposition

Halogenated organic compounds can undergo thermal decomposition at elevated temperatures. The decomposition of this compound is likely to proceed through radical mechanisms, leading to the formation of smaller, halogenated molecules and potentially toxic byproducts such as phosgene and halogenated acids.[6][7]

Predicted Decomposition Products:

-

Carbonyl difluoride (COF₂)

-

Phosgene (COCl₂)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Various small halogenated hydrocarbons

Potential Applications in Drug Development

While no specific applications of this compound in drug development have been reported, its structural features suggest potential utility. The highly functionalized core could serve as a scaffold for the synthesis of novel bioactive molecules. The introduction of fluorine is a well-established strategy to enhance the pharmacological properties of drug candidates.[8][9] The dioxolane moiety itself is present in a number of biologically active compounds.[10] Further research into the derivatization of this molecule could unveil its potential in medicinal chemistry.

Conclusion

This compound is a halogenated heterocycle with a reactivity profile that is largely unexplored. Based on the chemistry of analogous compounds, it is predicted to undergo nucleophilic substitution at the chlorinated carbons, hydrolysis under aqueous conditions, and thermal decomposition at high temperatures. The synthetic route to this compound has been documented, providing a starting point for its further investigation. This technical guide offers a foundational understanding and proposed experimental approaches to encourage the exploration of this compound as a versatile building block in organic synthesis and for the development of new chemical entities with potential therapeutic applications. Further experimental validation of the predicted reactivity is essential to fully harness the potential of this intriguing molecule.

References

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. CA1203808A - 4,5-dichloro-1,3-dioxolane derivatives - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Homogeneous hydrolysis rate constants for selected chlorinated methanes, ethanes, ethenes, and propanes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane, a fluorinated heterocyclic compound of interest in various chemical and industrial applications. This document consolidates key data on its chemical properties, synthesis, and safety protocols to support its application in research and development.

Chemical and Physical Properties

4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane is a colorless, clear liquid.[1] Its highly fluorinated structure contributes to its significant chemical stability.[1] The molecular structure consists of a five-membered dioxolane ring with two oxygen atoms at the 1 and 3 positions. The 2-position is substituted with two trifluoromethyl groups, while the 4 and 5 positions each contain a chlorine and a fluorine atom.[1]

A summary of its key physical and chemical properties is presented below:

| Property | Value | Source |

| Molecular Formula | C₅Cl₂F₈O₂ | [1][2][3] |

| Molecular Weight | 314.95 g/mol | [1][2][3] |

| CAS Number | 60644-92-0 | [1][2] |

| Appearance | Colorless, clear liquid | [1] |

| Density | 1.82 g/cm³ | [1] |

| Boiling Point | 85-86°C (atmospheric distillation) / 121.9°C at 760 mmHg | [1] |

| Refractive Index | 1.352 | [1] |

| Flash Point | 27.5°C | [1] |

| LogP | 3.5783 | [1] |

Note: A discrepancy in the reported boiling points exists in the literature, which may be attributable to differences in measurement methods or isomeric purity.[1]

Synthesis and Experimental Protocols

The synthesis of 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane has been documented in patent literature. One described method involves the fluorination of a tetrachlorinated precursor.[1]

Experimental Protocol for Synthesis:

A detailed synthetic procedure involves the following steps:

-

A Hastelloy C lined shaker tube is charged with 100 g (0.286 mole) of 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane.[1]

-

8.6 g (0.0432 mole) of antimony pentachloride is added as a catalyst.[1]

-

The reaction vessel is cooled to approximately -50°C.[1]

-

20 g (1 mole) of hydrogen fluoride is introduced into the chilled vessel.[1]

-

The reaction mixture is then agitated for 5 hours at 70°C.[1]

-

Following the reaction, the vessel is cooled and vented.[1]

-

The product mixture is processed to isolate the various fluorinated dioxolanes.[1]

In this particular synthesis, 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane is obtained as a minor byproduct (approximately 2% of the total product). The primary product is 2,2-bis(trifluoromethyl)-4,4,5-trichloro-5-fluoro-1,3-dioxolane.[1] The desired compound can be separated from the product mixture via fractional distillation, with a reported boiling point of 85-86°C at atmospheric pressure.[1]

Applications and Relevance in Drug Development

While specific applications of 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane in drug development are not extensively documented in the reviewed literature, the broader class of fluorinated heterocyclic compounds is of significant interest in medicinal chemistry. The incorporation of fluorine atoms can enhance metabolic stability and modulate the physicochemical properties of molecules, making them valuable motifs in the design of novel therapeutics.[4]

The dioxolane ring system itself is a key functional group in organic chemistry, often used as a protecting group for aldehydes and ketones.[4] Furthermore, functionalized dioxolanes serve as monomers for polymerization and are found in the structure of numerous bioactive molecules.[4] This compound may serve as a versatile building block for the synthesis of more complex fluorinated molecules with potential pharmaceutical applications. Its derivatives, novel fluorodioxoles, are useful monomers for preparing homopolymers and copolymers with applications such as corrosion-resistant seals and gaskets.[5]

Safety and Handling

4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane is a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[6]

-

Skin Corrosion/Irritation: Causes skin irritation.[6]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6] In case of inadequate ventilation, wear respiratory protection.[7]

-

Handling: Use only outdoors or in a well-ventilated area.[6] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Do not eat, drink, or smoke when using this product and wash skin thoroughly after handling.[6]

-

Storage: Keep the container tightly closed when not in use.[6] Store in a dry, cool, and well-ventilated area.[7] It is moisture-sensitive and should be kept under an inert gas.[6][7] The recommended storage temperature is 2–8 °C.[6]

In case of fire, thermal decomposition can generate carbon oxides, hydrogen chloride, and hydrogen fluoride.[6] There is a risk of explosion if heated under confinement.[6]

Logical Relationship Diagram

The following diagram illustrates the key attributes and relationships of 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane.

Caption: Key attributes of the subject compound.

References

- 1. 2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane (60644-92-0) for sale [vulcanchem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane | C5Cl2F8O2 | CID 162919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,5-Dichloro-2,2-difluoro-1,3-dioxolane | 60010-42-6 | Benchchem [benchchem.com]

- 5. CA1203808A - 4,5-dichloro-1,3-dioxolane derivatives - Google Patents [patents.google.com]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. synquestlabs.com [synquestlabs.com]

Methodological & Application

Synthesis of 4,5-Dichloro-2,2-difluoro-1,3-dioxolane: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of 4,5-dichloro-2,2-difluoro-1,3-dioxolane, a fluorinated heterocyclic compound with applications in polymer chemistry. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow are presented to guide researchers in the preparation and potential utilization of this compound.

Introduction

Fluorinated organic molecules are of significant interest in materials science and medicinal chemistry due to the unique properties conferred by fluorine atoms, such as enhanced thermal stability, chemical resistance, and altered electronic characteristics. This compound is a valuable monomer for the synthesis of fluorinated polymers. These polymers exhibit desirable properties such as optical clarity and chemical inertness, making them suitable for applications like corrosion-resistant seals, gaskets, and specialty glazing materials.[1] The synthesis of this dioxolane derivative involves a two-step process commencing with the chlorination of ethylene carbonate, followed by a fluorination reaction.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Reactants | Reagents/Catalyst | Product | Purity (Distillate) |

| 1 | Chlorination | Ethylene carbonate, Sulfuryl chloride | Azobisisobutyronitrile (AIBN) | 4,5-Dichloro-1,3-dioxolan-2-one | ~86.3% |

| 2 | Fluorination | 4,5-Dichloro-1,3-dioxolan-2-one | Sulfur tetrafluoride (SF₄), Hydrogen fluoride (HF) | This compound | Not Specified |

Experimental Protocols

The synthesis of this compound is achieved through a two-step process.

Step 1: Synthesis of 4,5-Dichloro-1,3-dioxolan-2-one

This initial step involves the free-radical chlorination of ethylene carbonate.

-

Materials:

-

Ethylene carbonate (88 g)

-

Sulfuryl chloride (297 g)

-

Azobisisobutyronitrile (AIBN) (1.0 g)

-

-

Equipment:

-

500 mL 3-neck round-bottom flask

-

Nitrogen purge line

-

Magnetic stirrer

-

Thermometer

-

Reflux condenser with a trap and drying tower

-

Hanovia mercury vapor lamp

-

Flash distillation apparatus

-

-

Procedure:

-

Charge the 500 mL 3-neck round-bottom flask with ethylene carbonate, sulfuryl chloride, and azobisisobutyronitrile.

-

Purge the reaction assembly with nitrogen.

-

Irradiate the stirred mixture with a Hanovia mercury vapor lamp.

-

Maintain the reaction temperature between 34-47°C for the first 3 hours.

-

Over the next 7 hours, gradually increase the temperature from 51°C to 103°C.

-

For the final 3 hours, maintain the temperature in the range of 95-107°C.

-

After cooling to room temperature, evacuate the flask using a water aspirator to remove residual HCl.

-

Perform a flash distillation of the crude product at a pressure of approximately 266 Pa and a pot temperature up to 150°C.

-

The collected distillate will contain approximately 86.3% of 4,5-dichloro-1,3-dioxolan-2-one.[1]

-

Step 2: Synthesis of this compound

The second step involves the fluorination of the chlorinated intermediate.

-

Materials:

-

4,5-Dichloro-1,3-dioxolan-2-one (136.2 g)

-

Hydrogen fluoride (HF) (16.2 g)

-

Sulfur tetrafluoride (SF₄) (194.4 g)

-

-

Equipment:

-

300 mL "Hastelloy" C shaker tube

-

-

Procedure:

-

Charge the 300 mL "Hastelloy" C shaker tube with 4,5-dichloro-1,3-dioxolan-2-one, hydrogen fluoride, and sulfur tetrafluoride.

-

Heat the sealed tube to 150°C.

-

Agitate the reaction mixture for 300 hours.

-

After cooling, the product, this compound, can be isolated.[1]

-

Visualizations

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Logical Relationship of Applications

Caption: The role of this compound as a monomer in the production of fluoropolymers and their applications.

References

Application Notes and Protocols for the Laboratory Preparation of Fluorinated Dioxolane Monomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the laboratory-scale synthesis of various fluorinated dioxolane monomers. These monomers are crucial building blocks in the development of advanced materials, including polymers with unique optical and electrical properties, and as key intermediates in the synthesis of pharmaceuticals and agrochemicals.

Overview of Synthetic Strategies

The introduction of fluorine atoms into the dioxolane ring significantly alters its chemical and physical properties, leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics. Several synthetic strategies have been developed for the preparation of these valuable monomers. The primary methods include:

-

Direct Fluorination: This method involves the direct reaction of a dioxolane substrate with a fluorinating agent, such as elemental fluorine. It is a powerful technique for producing perfluorinated dioxolanes.

-

Halogen Exchange (HALEX) Reactions: A common and practical approach where chloro- or bromo-substituted dioxolanes are converted to their fluoro-analogs using a fluoride salt.

-

From Non-fluorinated Precursors: This involves the cyclization of fluorinated diols with aldehydes or ketones, or other multi-step synthetic sequences starting from readily available non-fluorinated materials.

This document details protocols for three key fluorinated dioxolane monomers, each representing a different synthetic approach.

Experimental Protocols and Data

Synthesis of 2,2-Difluoro-1,3-benzodioxole via Halogen Exchange

2,2-Difluoro-1,3-benzodioxole is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This protocol describes its preparation from the corresponding dichloro-precursor using potassium fluoride.[2]

Reaction Scheme:

Figure 1: Reaction scheme for the synthesis of 2,2-Difluoro-1,3-benzodioxole.

Experimental Protocol:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add anhydrous potassium fluoride (3.61 mol) and a catalytic amount of potassium hydrogen fluoride (KHF₂).

-

Add 2,2-dichloro-1,3-benzodioxole (1.18 mol) to the flask.

-

Heat the reaction mixture to 140°C with vigorous stirring. The progress of the reaction can be monitored by Gas Chromatography (GC).

-

Maintain the temperature for approximately 8 hours, or until GC analysis indicates complete conversion of the starting material.

-

Cool the reaction mixture to room temperature.

-

Add water to dissolve the inorganic salts. The organic phase, primarily consisting of 2,2-difluoro-1,3-benzodioxole, will separate.

-

Separate the organic layer and purify by distillation to obtain the final product.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 2,2-Dichloro-1,3-benzodioxole | [2] |

| Reagents | Anhydrous KF, KHF₂ | [2] |

| Reaction Temperature | 140 °C | [2] |

| Reaction Time | 8 hours | [2] |

| Yield | 83% | [2] |

| Purity | 97% | |

| Boiling Point | - | |

| Density | 1.303 g/mL at 25 °C | |

| Refractive Index | n20/D 1.444 |

Direct Fluorination of 2-Methyl-1,3-dioxolane

Direct fluorination is a powerful method for producing highly fluorinated compounds. This protocol outlines the aerosol direct fluorination of 2-methyl-1,3-dioxolane.[3] This method often results in a mixture of isomers and requires specialized equipment.

Experimental Workflow:

Figure 2: General workflow for aerosol direct fluorination of 2-Methyl-1,3-dioxolane.

Experimental Protocol:

-

The 2-methyl-1,3-dioxolane starting material is introduced into an evaporator/sublimator unit.

-

The vaporized substrate is carried by an inert gas (e.g., nitrogen) into a low-temperature aerosol reactor.

-

A diluted mixture of fluorine gas in nitrogen is introduced into the reactor.

-

The fluorination reaction occurs in the gas phase.

-